molecular formula C14H14ClNO2S B5986416 N-benzyl-1-(4-chlorophenyl)methanesulfonamide

N-benzyl-1-(4-chlorophenyl)methanesulfonamide

Cat. No. B5986416
M. Wt: 295.8 g/mol
InChI Key: BDUXVODRXPDYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-chlorophenyl)methanesulfonamide, also known as 4-chlorobenzylsulfonamide, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-benzyl-1-(4-chlorophenyl)methanesulfonamide has potential applications in various scientific research fields. For example, this compound has been used as a ligand in the development of metal-organic frameworks (MOFs) that can be used for gas storage and separation. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)methanesulfonamide is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit anti-inflammatory activity in animal models, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(4-chlorophenyl)methanesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a potentially useful tool for researchers in various fields. However, one limitation of using N-benzyl-1-(4-chlorophenyl)methanesulfonamide is its limited solubility in certain solvents, which may make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving N-benzyl-1-(4-chlorophenyl)methanesulfonamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the development of new antibiotics. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide could be explored as a potential treatment for inflammatory diseases or other conditions that involve the inhibition of certain enzymes or proteins. Finally, further research could be conducted to explore the potential use of N-benzyl-1-(4-chlorophenyl)methanesulfonamide in the development of new MOFs for gas storage and separation.

Synthesis Methods

The synthesis of N-benzyl-1-(4-chlorophenyl)methanesulfonamide can be achieved through a simple reaction between benzylamine and N-benzyl-1-(4-chlorophenyl)methanesulfonamideenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is obtained through crystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-benzyl-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-14-8-6-13(7-9-14)11-19(17,18)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUXVODRXPDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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